molecular formula C10H7ClN2O2 B8347243 1-Amino-5-chloro-4-nitronaphthalene

1-Amino-5-chloro-4-nitronaphthalene

Cat. No.: B8347243
M. Wt: 222.63 g/mol
InChI Key: DDWBOFSBBWCWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-5-chloro-4-nitronaphthalene is a naphthalene derivative with amino (-NH₂), chloro (-Cl), and nitro (-NO₂) substituents at positions 1, 5, and 4, respectively.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-4-nitronaphthalen-1-amine

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6-8(12)4-5-9(10(6)7)13(14)15/h1-5H,12H2

InChI Key

DDWBOFSBBWCWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)Cl)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The amino group at position 1 in this compound directs electrophilic substitution to adjacent positions, while the electron-withdrawing Cl and NO₂ groups reduce ring reactivity compared to non-halogenated analogs .

Synthesis Challenges: Multi-step synthesis is likely required due to competing reactivity of substituents.

Safety Considerations :

  • Nitro-aromatic compounds (e.g., 1-Chloro-4-nitronaphthalene) are often toxic and explosive. Proper handling, including PPE and ventilation, is critical .

Applications: While 1-Amino-4-nitronaphthalene is used in environmental analysis , the target compound’s chloro group could expand its utility to specialized organic syntheses or pigment manufacturing (inferred from analog uses ).

Research Findings and Gaps

  • Spectral Data : reports UV-visible and FT-IR spectra for 1-nitronaphthalene, suggesting similar analytical methods could characterize the target compound’s functional groups .
  • Structural Analog Reactivity: 1-Chloro-4-nitronaphthalene’s reactivity in substitution reactions implies that the amino group in the target compound may undergo similar transformations (e.g., acylation, sulfonation) .
  • Gaps in Data: Direct studies on this compound are absent in the evidence. Further research is needed to confirm its physical properties (e.g., melting point, solubility) and synthetic pathways.

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